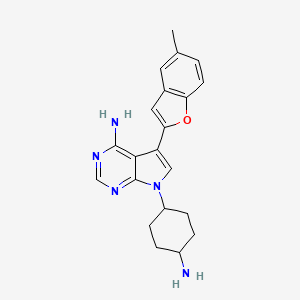
2'-Deoxycytidine-13C9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxycytidine-13C9 is a stable isotope-labeled compound, specifically a deoxyribonucleoside, where nine carbon atoms are replaced with the carbon-13 isotope. This compound is used primarily in scientific research as a tracer for quantitation during drug development processes . It is a derivative of 2’-Deoxycytidine, which is a component of DNA and plays a crucial role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-13C9 involves the incorporation of carbon-13 into the deoxyribonucleoside structure. One common method is the use of labeled precursors in the synthesis of the nucleoside. For example, starting with a labeled sugar or nucleobase and then coupling them under specific reaction conditions to form the labeled nucleoside .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-13C9 typically involves large-scale synthesis using labeled precursors. The process may include steps such as:
Preparation of labeled precursors: Synthesizing carbon-13 labeled sugars or nucleobases.
Coupling reactions: Combining the labeled precursors under controlled conditions to form the labeled nucleoside.
Purification: Using techniques like chromatography to purify the final product.
化学反应分析
Types of Reactions
2’-Deoxycytidine-13C9 can undergo various chemical reactions, including:
Oxidation: Conversion to 2’-Deoxyuridine-13C9.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of functional groups on the nucleobase or sugar moiety.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products
Oxidation: Produces 2’-Deoxyuridine-13C9.
Reduction: Yields dihydro derivatives of 2’-Deoxycytidine-13C9.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学研究应用
2’-Deoxycytidine-13C9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in the study of nucleoside metabolism and DNA synthesis.
Biology: Helps in understanding the incorporation of nucleosides into DNA and RNA.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of nucleoside analogs.
Industry: Employed in the production of labeled compounds for research and development purposes.
作用机制
The mechanism of action of 2’-Deoxycytidine-13C9 involves its incorporation into DNA during replication. The labeled carbon atoms allow researchers to track the nucleoside’s incorporation and metabolism. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, providing insights into the molecular pathways and interactions during DNA replication .
相似化合物的比较
Similar Compounds
2’-Deoxycytidine: The unlabeled version of the compound.
2’-Deoxyuridine: A similar nucleoside with a different base.
Cytidine: The ribonucleoside counterpart of 2’-Deoxycytidine.
Uniqueness
2’-Deoxycytidine-13C9 is unique due to its stable isotope labeling, which allows for precise tracking and quantitation in various research applications. This labeling provides a significant advantage in studies requiring detailed metabolic and pharmacokinetic analysis .
属性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
236.15 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4)pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI 键 |
CKTSBUTUHBMZGZ-JRGGLIPLSA-N |
手性 SMILES |
[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=[13CH][13C](=N[13C]2=O)N)[13CH2]O)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


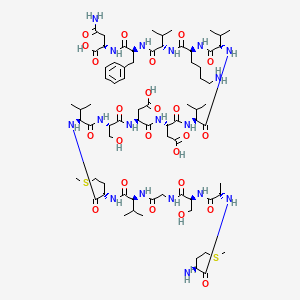
![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)

![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)

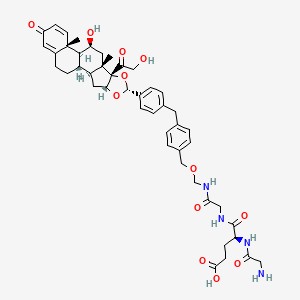
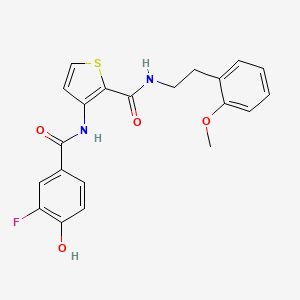
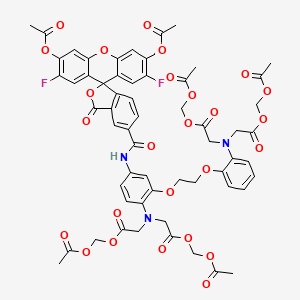
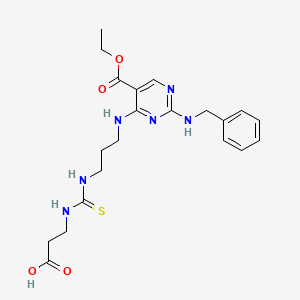

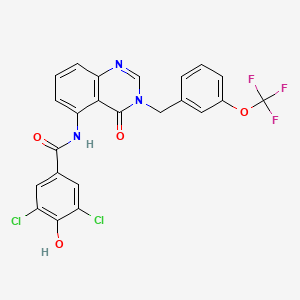

![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
